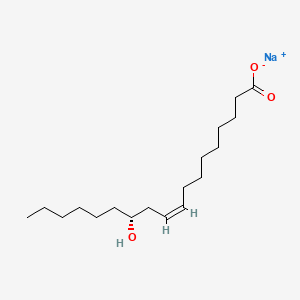![molecular formula C10H12NaO+ B1588234 sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene CAS No. 52993-95-0](/img/structure/B1588234.png)
sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene
Overview
Description
sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene is a synthetic polymer commonly used in various fields such as medical research, environmental research, and industrial research. It is known for its unique properties and versatility, making it a valuable compound in scientific and industrial applications.
Preparation Methods
The preparation of benzenesulfonic acid, methoxy(1-propenyl)-, sodium salt, homopolymer typically involves the sulfonation of anethole. The synthetic route includes the following steps:
Sulfonation: Anethole is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
Polymerization: The monomer is polymerized to form the homopolymer.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes.
Biology: The compound is employed in biological research for its antimicrobial properties.
Medicine: It is used in the formulation of pharmaceuticals and as a stabilizer for certain drugs.
Industry: The compound is utilized in the production of detergents, coatings, and adhesives.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, methoxy(1-propenyl)-, sodium salt, homopolymer involves its interaction with molecular targets such as enzymes and cell membranes. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function . This interaction can disrupt microbial cell membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene can be compared with other similar compounds such as:
Sodium dodecylbenzenesulfonate: Another surfactant with similar properties but different molecular structure.
Sodium polystyrene sulfonate: A polymer with similar sulfonic acid groups but different backbone structure.
Sodium toluenesulfonate: A compound with a similar sulfonic acid group but different aromatic ring structure.
The uniqueness of benzenesulfonic acid, methoxy(1-propenyl)-, sodium salt, homopolymer lies in its specific combination of the methoxy(1-propenyl) group and the sulfonic acid group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O.Na/c1-3-4-9-5-7-10(11-2)8-6-9;/h3-8H,1-2H3;/q;+1/b4-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGYTOCDSMDCRG-BJILWQEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=C(C=C1)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC=C(C=C1)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NaO+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52993-95-0 | |
| Record name | Benzenesulfonic acid, methoxy(1-propen-1-yl)-, sodium salt (1:1), homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium polyanetholesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1588172.png)

